4-(4-Phenylbutyl)pyridine
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Overview
Description
4-(4-Phenylbutyl)pyridine is an organic compound with the molecular formula C15H17N. It belongs to the class of pyridine derivatives, which are known for their aromatic properties and significant roles in various chemical and biological processes. This compound is characterized by a pyridine ring substituted with a phenylbutyl group at the fourth position, making it a valuable molecule in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylbutyl)pyridine typically involves the reaction of pyridine with 4-phenylbutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile, attacking the electrophilic carbon of the 4-phenylbutyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and improve selectivity. The use of microwave irradiation has also been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenylbutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Boranes or silanes in the presence of a Lewis acid catalyst.
Substitution: Alkylating agents (e.g., alkyl halides) in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
4-(4-Phenylbutyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Biology: The compound is used in the study of biomolecule-ligand interactions and structure-based drug design.
Industry: It is utilized in the development of polymeric membranes for applications in alkaline fuel cells.
Mechanism of Action
The mechanism of action of 4-(4-Phenylbutyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Pyridine: The parent compound, known for its basic properties and aromaticity.
4-Phenylpyridine: A similar compound with a phenyl group directly attached to the pyridine ring.
4-(4-Phenylbutyl)pyridine hydrochloride: The hydrochloride salt form, often used in research for its enhanced solubility.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in drug design and material science .
Properties
CAS No. |
5426-17-5 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(4-phenylbutyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-2-6-14(7-3-1)8-4-5-9-15-10-12-16-13-11-15/h1-3,6-7,10-13H,4-5,8-9H2 |
InChI Key |
KWNUYWYHEVXYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=NC=C2 |
Origin of Product |
United States |
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